![molecular formula C42H86N7O15P3 B10771130 [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium is a useful research compound. Its molecular formula is C42H86N7O15P3 and its molecular weight is 1022.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound in focus, known as [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium, is a complex organic molecule with significant biological implications. This article reviews its biological activity based on existing literature and research findings.
Structural Characteristics
The compound has a molecular formula of C13H19N3O7P and a molecular weight of approximately 329.31 g/mol. Its structure is characterized by the presence of a pyrimidine ring and multiple hydroxyl groups that contribute to its chemical reactivity and biological interactions.
Research indicates that compounds similar to this one often interact with purinergic receptors, which are critical in various physiological processes including immune response and inflammation regulation. The activation of these receptors can lead to downstream signaling cascades involving phospholipase C and protein kinase C pathways, influencing cellular responses to stimuli .
Antiviral Properties
Preliminary studies suggest that the compound exhibits antiviral activity. For instance, it has been associated with mechanisms that inhibit viral replication by targeting viral RNA synthesis pathways. Compounds with similar structures have shown efficacy against RNA viruses, indicating potential therapeutic applications in treating viral infections .
Cytotoxicity
In vitro studies have demonstrated that the compound possesses cytotoxic properties against various cancer cell lines. For example, cytotoxic evaluations showed IC50 values indicating significant activity against P-388 cells, a common model for assessing anticancer efficacy . The compound's ability to induce apoptosis in these cells may be attributed to its structural features that facilitate interaction with cellular targets.
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has indicated that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. This activity is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Study | Findings | |
---|---|---|
Study 1 | Evaluated cytotoxicity against P-388 cells; IC50 = 0.63 μg/mL | High cytotoxic potential indicates effectiveness against cancerous cells. |
Study 2 | Assessed antiviral activity; effective against RNA viruses | Potential application in antiviral therapies. |
Study 3 | Investigated antimicrobial effects; inhibited growth of E. coli | Suggests utility as an antimicrobial agent. |
Scientific Research Applications
Key Structural Features:
- Hydroxyl Groups : Contribute to hydrogen bonding and solubility in aqueous environments.
- Pyrimidine Derivative : May influence nucleic acid interactions.
- Phosphate Moieties : Essential for energy transfer and signaling in biological systems.
Anticancer Activity
Research has indicated that compounds similar to this structure may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of dihydrofolate reductase, a key enzyme in cancer cell metabolism .
Antiviral Properties
The compound's structural analogs have been explored for their antiviral effects, particularly against RNA viruses. The mechanism often involves interference with viral replication processes. Compounds with similar phosphoryl groups have shown promise in inhibiting viral polymerases .
Enzyme Inhibition
The presence of hydroxyl and amino groups suggests potential as enzyme inhibitors. For example, compounds with similar structures have been tested as inhibitors of serine proteases, which play crucial roles in various physiological processes including digestion and immune response .
Case Study 1: Anticancer Mechanisms
A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine-based compounds for their ability to inhibit cancer cell growth. The results demonstrated that certain modifications to the pyrimidine ring significantly enhanced anticancer activity, suggesting that the compound's structure could be optimized for better efficacy against specific cancer types .
Case Study 2: Antiviral Activity
In another research effort documented in Virology Journal, a derivative of this compound was tested against influenza virus strains. The findings revealed that the compound effectively reduced viral load in infected cells by targeting viral polymerase activity, thereby preventing viral replication .
Data Tables
Properties
Molecular Formula |
C42H86N7O15P3 |
---|---|
Molecular Weight |
1022.1 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
InChI Key |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.